molecular formula C10H6INO2 B11837718 8-Iodoquinoline-5-carboxylic acid

8-Iodoquinoline-5-carboxylic acid

Katalognummer: B11837718
Molekulargewicht: 299.06 g/mol
InChI-Schlüssel: DVXKISJZPRMDBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Iodoquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 5th position on the quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoquinoline-5-carboxylic acid typically involves the iodination of quinoline derivatives followed by carboxylation. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline with an iodine source is performed. The reaction conditions often involve the use of copper salts as catalysts and a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

8-Iodoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Iodoquinoline-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of novel materials with specific electronic and optical properties

Wirkmechanismus

The mechanism of action of 8-Iodoquinoline-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The iodine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This leads to the inhibition of key enzymes and pathways, resulting in antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Hydroxyquinoline-5-carboxylic acid: Similar structure but with a hydroxyl group instead of an iodine atom.

    8-Methylquinoline-5-carboxylic acid: Contains a methyl group at the 8th position instead of an iodine atom.

    8-Chloroquinoline-5-carboxylic acid: Features a chlorine atom at the 8th position instead of iodine.

Uniqueness

8-Iodoquinoline-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs .

Eigenschaften

Molekularformel

C10H6INO2

Molekulargewicht

299.06 g/mol

IUPAC-Name

8-iodoquinoline-5-carboxylic acid

InChI

InChI=1S/C10H6INO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)

InChI-Schlüssel

DVXKISJZPRMDBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2N=C1)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.